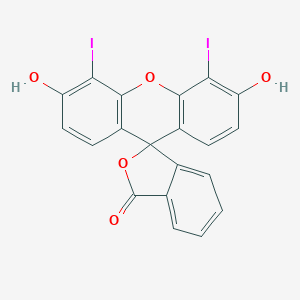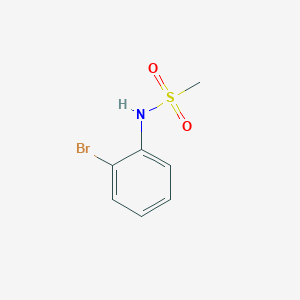
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, also known as BCI, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCI belongs to the class of imidazole derivatives and has been found to exhibit potent anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2 activity, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid reduces the production of prostaglandins, thereby reducing inflammation. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid also induces apoptosis in cancer cells by activating the caspase cascade, a series of protein molecules that are involved in the process of programmed cell death.
Biochemische Und Physiologische Effekte
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has also been found to induce apoptosis in cancer cells. Studies have shown that 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is effective against a wide range of cancer types, including breast, lung, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been shown to be effective against a wide range of cancer types, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its relatively complex synthesis method. The reaction involves the use of organic solvents and requires purification through column chromatography, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid. One area of research could focus on the optimization of the synthesis method to make it more efficient and cost-effective. Another area of research could focus on the development of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid analogs with improved anti-inflammatory and anti-cancer properties. Additionally, future research could investigate the potential of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, future research could investigate the potential of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a drug delivery system for other drugs, such as chemotherapy drugs, to improve their efficacy and reduce their side effects.
Conclusion:
In conclusion, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits potent anti-inflammatory and anti-cancer properties and has been shown to be effective against a wide range of cancer types. The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the reaction of 1-(2-chlorobenzyl)-2-n-butylimidazole with chloroacetic acid in the presence of a base. One of the advantages of using 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid in lab experiments is its potent anti-inflammatory and anti-cancer properties, while one of the limitations is its relatively complex synthesis method. Future research could focus on the optimization of the synthesis method, the development of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid analogs, and the investigation of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves the reaction of 1-(2-chlorobenzyl)-2-n-butylimidazole with chloroacetic acid in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid.
Wissenschaftliche Forschungsanwendungen
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is effective against a wide range of cancer types, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
118393-93-4 |
|---|---|
Produktname |
2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid |
Molekularformel |
C16H17Cl2N2NaO2 |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
UISHOHGMISMAQN-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+] |
Andere CAS-Nummern |
118393-93-4 |
Synonyme |
2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid S 8307 S-8307 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)